molecular formula C12H16F2N2O2 B13202430 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol

2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol

Katalognummer: B13202430
Molekulargewicht: 258.26 g/mol
InChI-Schlüssel: UHJDMXPTXMHJQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol is a complex organic compound with the molecular formula C12H16F2N2O2 and a molecular weight of 258.26 . This compound features a bicyclo[2.2.1]heptane structure, which is a common motif in organic chemistry due to its rigidity and stability. The presence of the 1,2,4-oxadiazole ring and difluoroethyl group adds to its chemical diversity and potential reactivity.

Vorbereitungsmethoden

The synthesis of 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the 1,2,4-oxadiazole ring through cyclization reactions involving nitriles and amidoximes under acidic or basic conditions. The difluoroethyl group is introduced via nucleophilic substitution reactions using appropriate fluorinating agents . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., H2/Pd-C), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its derivatives may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it valuable in medicinal chemistry.

    Industry: It can be used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.

Wirkmechanismus

The mechanism of action of 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The oxadiazole ring can engage in hydrogen bonding and π-π interactions with proteins and nucleic acids, potentially modulating their function. The difluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other bicyclo[2.2.1]heptane derivatives and oxadiazole-containing molecules. For example:

The uniqueness of 2-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}bicyclo[2.2.1]heptan-2-ol lies in its combination of the rigid bicyclo[2.2.1]heptane core with the reactive oxadiazole ring and difluoroethyl group, offering a versatile platform for chemical modifications and biological interactions.

Eigenschaften

Molekularformel

C12H16F2N2O2

Molekulargewicht

258.26 g/mol

IUPAC-Name

2-[[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C12H16F2N2O2/c1-11(13,14)10-15-9(18-16-10)6-12(17)5-7-2-3-8(12)4-7/h7-8,17H,2-6H2,1H3

InChI-Schlüssel

UHJDMXPTXMHJQV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NOC(=N1)CC2(CC3CCC2C3)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.